molecular formula C24H26N2O4 B3003714 2,3,4-trimethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 1286727-33-0

2,3,4-trimethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B3003714
CAS No.: 1286727-33-0
M. Wt: 406.482
InChI Key: QTVJNMCSSSQBEA-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound characterized by its unique chemical structure. It consists of a benzamide core substituted with three methoxy groups at positions 2, 3, and 4, a phenethyl group, and a pyridin-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The starting material, 2,3,4-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with phenethylamine to form the intermediate amide.

    Substitution Reaction: The intermediate amide undergoes a substitution reaction with pyridin-2-ylmethyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenethyl and pyridin-2-ylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,3,4-trimethoxybenzaldehyde or 2,3,4-trimethoxybenzoic acid.

Scientific Research Applications

2,3,4-trimethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-trimethoxybenzamide: Lacks the phenethyl and pyridin-2-ylmethyl groups.

    N-phenethylbenzamide: Lacks the methoxy and pyridin-2-ylmethyl groups.

    N-(pyridin-2-ylmethyl)benzamide: Lacks the methoxy and phenethyl groups.

Uniqueness

2,3,4-trimethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of all three functional groups (methoxy, phenethyl, and pyridin-2-ylmethyl), which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

2,3,4-trimethoxy-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-13-12-20(22(29-2)23(21)30-3)24(27)26(17-19-11-7-8-15-25-19)16-14-18-9-5-4-6-10-18/h4-13,15H,14,16-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVJNMCSSSQBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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